5-Bromo-4-chloro-2,6-dimethylpyrimidine

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

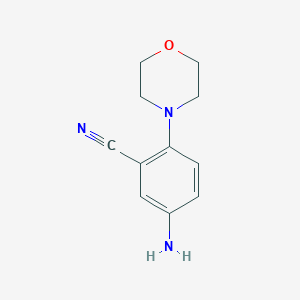

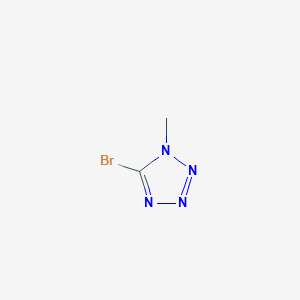

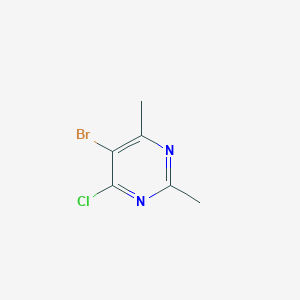

5-Bromo-4-chloro-2,6-dimethylpyrimidine is a compound that belongs to the class of organic compounds known as pyrimidines, which are characterized by a six-membered ring structure containing nitrogen atoms at positions 1 and 3. This particular derivative is substituted with bromo and chloro groups at positions 5 and 4, respectively, and with methyl groups at positions 2 and 6.

Synthesis Analysis

The synthesis of pyrimidine derivatives often involves the substitution of halogen atoms on the pyrimidine ring. For instance, the reaction of 5-bromo-2,4-dichloro-6-methylpyrimidine with ammonia leads to the regioselective formation of 5-bromo-2-chloro-6-methylpyrimidin-4-amine, which can further react with secondary amines to afford substituted aminopyrimidines . Another example is the synthesis of 5-(4-bromophenyl)-4,6-dichloropyrimidine, which is an important intermediate in the synthesis of various pyrimidine derivatives and is prepared from commercially available starting materials through a multi-step process .

Molecular Structure Analysis

The molecular structure of pyrimidine derivatives can be elucidated using X-ray crystallography. For example, the crystal structure of a related compound, 5-bromo-2-chloro-6-methylpyrimidin-4-amine, was determined to crystallize in the monoclinic crystal system with space group P21/n . The crystal structure is stabilized by intramolecular hydrogen bonds, such as OH···N and OH···O, which are observed in the crystalline network .

Chemical Reactions Analysis

Pyrimidine derivatives can undergo various chemical reactions, including regioselective displacement, alkylation, and cyclization. The reactivity of halogenated pyrimidines in aminolysis reactions has been studied, with bromopyrimidines generally being the most reactive . Additionally, bromination of pyrimidine derivatives can lead to the formation of bromosubstituted compounds, which are useful intermediates for further chemical transformations .

Physical and Chemical Properties Analysis

The physical and chemical properties of pyrimidine derivatives can be influenced by their substituents. For instance, the presence of halogen atoms can affect the reactivity and stability of the compounds. The crystal structures of halogenated pyrimidines often reveal the presence of hydrogen bonding, which can impact their melting points and solubility . The vibrational spectra of these compounds can provide information about the strength and nature of hydrogen bonding within the molecules .

科学的研究の応用

1. Crystallography and Molecular Recognition

- Cocrystal Design with Carboxylic Acids: 5-Bromo-4-chloro-2,6-dimethylpyrimidine has been used to design cocrystals with various carboxylic acids, offering insights into molecular recognition processes. These cocrystals are characterized by X-ray diffraction and demonstrate interesting hydrogen bonding patterns and cage-like tetrameric units, contributing to the understanding of crystal engineering and molecular interactions (Rajam et al., 2018).

2. Organic Synthesis and Chemical Reactivity

- Synthesis of Thiadiazine Derivatives: This compound is a precursor in synthesizing various thiadiazine derivatives. These derivatives, formed through reactions with carbon disulfide, alkyl halides, and secondary amines, have potential implications in organic synthesis and drug discovery (Rahimizadeh et al., 2007).

3. Antiviral Research

- Antiviral Activity of Pyrimidine Derivatives: Derivatives of 5-Bromo-4-chloro-2,6-dimethylpyrimidine have been evaluated for their potential antiviral activities, particularly against retroviruses like HIV. This highlights its role in the development of new antiviral agents (Hocková et al., 2003).

4. Medicinal Chemistry

- Development of SGLT2 Inhibitors: A derivative of 5-Bromo-4-chloro-2,6-dimethylpyrimidine serves as a key intermediate in the synthesis of SGLT2 inhibitors, which are promising therapeutic agents for diabetes (Zhang et al., 2022).

5. Chemical Physics

- Study of Anion States: The electronic structure of halopyrimidines, including 5-Bromo-4-chloro-2,6-dimethylpyrimidine derivatives, has been studied to understand anion states, contributing to the knowledge in fields like chemical physics and spectroscopy (Modelli et al., 2011).

Safety and Hazards

The safety data sheet for 5-Bromo-4-chloro-2,6-dimethylpyrimidine indicates that it has a GHS07 signal word, which means “Warning”. The precautionary statements include P261 (Avoid breathing dust/fume/gas/mist/vapours/spray), P305 (IF IN EYES), P338 (Remove contact lenses if present and easy to do – continue rinsing), and P351 (Rinse cautiously with water for several minutes) .

特性

IUPAC Name |

5-bromo-4-chloro-2,6-dimethylpyrimidine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H6BrClN2/c1-3-5(7)6(8)10-4(2)9-3/h1-2H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BZQXOFCIHJDLCR-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=NC(=N1)C)Cl)Br |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H6BrClN2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80500215 |

Source

|

| Record name | 5-Bromo-4-chloro-2,6-dimethylpyrimidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80500215 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

221.48 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5-Bromo-4-chloro-2,6-dimethylpyrimidine | |

CAS RN |

69696-35-1 |

Source

|

| Record name | 5-Bromo-4-chloro-2,6-dimethylpyrimidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80500215 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![4-Methylbenzo[d]thiazol-2(3H)-one](/img/structure/B1281406.png)

![1-(1H-pyrrolo[2,3-b]pyridin-3-yl)ethanone](/img/structure/B1281412.png)

![3-bromo-1-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B1281416.png)

![2-[(3-Fluorobenzyl)thio]ethanol](/img/structure/B1281417.png)